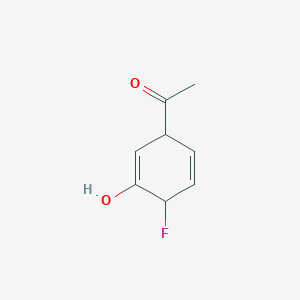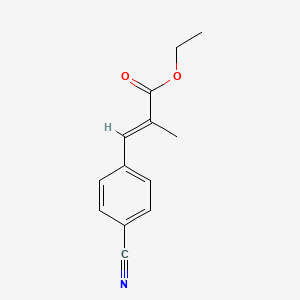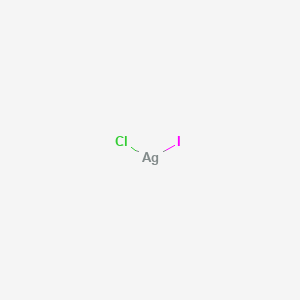
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester is a chemical compound with the molecular formula C14H14O8. It is a derivative of 1,2,3,4-benzenetetracarboxylic acid, where the carboxylic acid groups are esterified with methanol and one of the hydrogen atoms on the benzene ring is replaced by a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1,2,3,4-benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester typically involves the esterification of 1,2,3,4-benzenetetracarboxylic acid with methanol in the presence of an acid catalyst. The introduction of the trimethylsilyl group can be achieved through a silylation reaction using trimethylsilyl chloride and a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of high-performance materials such as polyimides and other polymers with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further chemical reactions. The trimethylsilyl group can stabilize the molecule and influence its reactivity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-, tetramethyl ester can be compared with other similar compounds such as:
1,2,3,4-Benzenetetracarboxylic acid, tetramethyl ester: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
1,2,4,5-Benzenetetracarboxylic acid: Has a different arrangement of carboxylic acid groups, leading to different reactivity and applications.
1,2,3,4-Benzenetetracarboxylic acid, 5-(trimethylsilyl)-: Similar structure but without the ester groups, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
616872-82-3 |
|---|---|
Molecular Formula |
C17H22O8Si |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
tetramethyl 5-trimethylsilylbenzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C17H22O8Si/c1-22-14(18)9-8-10(26(5,6)7)12(16(20)24-3)13(17(21)25-4)11(9)15(19)23-2/h8H,1-7H3 |
InChI Key |
RDWPFLAHKRQHKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)




![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)

![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)
![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)
